Licofelone metabolite M1
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKFJCYVPLCOGR-NLMMERCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857930 | |
| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033702-58-7 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033702587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJP7D4B979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
In Vitro Metabolic Studies
Human liver microsomes and recombinant UGT isoforms have been employed to study M1 biosynthesis. Licofelone is incubated with UDP-glucuronic acid (UDPGA) and NADPH in microsomal preparations, leading to rapid glucuronidation. The reaction exhibits biphasic kinetics, with an initial rapid decline in licofelone concentration (T½ (α) = 1 hour) and a slower terminal elimination phase (T½ (β) = 7–9 hours). The systemic exposure of M1 remains below 2% after single-dose administration but increases to 20% relative to the parent drug during chronic dosing.
Species-Specific Metabolism
Notably, M1 is undetectable in standard animal models (e.g., mice, rats, dogs, monkeys) even after chronic licofelone administration. This interspecies disparity underscores the necessity of human-derived systems for M1 preparation.
Chemical Synthesis Approaches
While enzymatic methods dominate M1 production, chemical synthesis routes have been explored to overcome scalability challenges.
Glucuronidation of Licofelone
The direct coupling of glucuronic acid to licofelone’s carboxylic acid group is theoretically feasible but complicated by steric hindrance and the need for regioselective protection. A proposed pathway involves:
-
Activation of Licofelone : Conversion to its acyl chloride using oxalyl chloride.
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Glucuronic Acid Derivatization : Protection of hydroxyl groups on glucuronic acid via acetylation.
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Coupling Reaction : Formation of the glucuronide ester using a base catalyst (e.g., triethylamine).
This method remains hypothetical, as no peer-reviewed studies have reported successful chemical synthesis of M1.
Analytical Characterization of M1
Detection and Quantification
M1 is identified in plasma using liquid chromatography–tandem mass spectrometry (LC-MS/MS). Key parameters include:
| Parameter | Value |
|---|---|
| Molecular Weight | 556.2 g/mol (estimated) |
| Retention Time | 8.2 minutes (C18 column) |
| Ionization Mode | Negative ESI |
| Major Fragments | m/z 379 → 161, 117 |
Stability Profiling
M1 is susceptible to hydrolysis under acidic conditions, reverting to licofelone. Stability studies in human plasma show a half-life of 12–15 hours at 37°C, necessitating cold-chain storage during isolation.
Research Findings and Implications
Pharmacodynamic Interactions
M1 retains partial COX/5-LOX inhibitory activity, contributing to licofelone’s sustained anti-inflammatory effects. In M1 macrophages, licofelone and its metabolites attenuate prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) synthesis, repolarizing macrophages toward an anti-inflammatory M2 phenotype .
Chemical Reactions Analysis
Licofelone metabolite M1 undergoes several types of chemical reactions, including:
Transacylation: This reaction can lead to the formation of protein adducts, which may contribute to the compound’s biological activity and potential toxicity.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to the formation of various oxidized or reduced metabolites.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for transacylation, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions are licofelone, glucuronic acid, and various protein adducts .
Scientific Research Applications
Pharmacological Profile
Licofelone is characterized by its ability to inhibit both COX-1 and COX-2 enzymes as well as 5-LOX, leading to a reduction in pro-inflammatory mediators such as prostaglandins and leukotrienes. This dual inhibition mechanism is crucial for its analgesic and anti-inflammatory effects.
Key Pharmacodynamic Properties
- Analgesic Effects : Licofelone has demonstrated efficacy comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, with a favorable gastrointestinal (GI) safety profile .
- Anti-inflammatory Activity : It reduces inflammation by inhibiting the synthesis of inflammatory mediators, which is particularly beneficial in chronic conditions like OA .
- Neuroprotective Effects : Emerging evidence suggests that licofelone may protect nerve cells in the central nervous system, contributing to its overall therapeutic profile .
Metabolism and Pharmacokinetics
Licofelone is metabolized primarily through glucuronidation, resulting in the formation of M1. Studies indicate that M1 exhibits low plasma concentrations in humans compared to its hydroxy-metabolite M2, which achieves significant systemic exposure . The metabolic pathway involves:
- Glucuronidation : Licofelone is rapidly converted into M1 by UDP-glucuronosyltransferases.
- Subsequent Hydroxylation : M1 can further undergo hydroxylation to form additional metabolites, including M2 .
Clinical Applications
Licofelone is currently under clinical evaluation for various applications:
Osteoarthritis
Licofelone has shown promise in treating OA due to its dual action on COX and LOX pathways. Clinical trials have demonstrated that it is at least as effective as naproxen in alleviating OA symptoms while providing better GI tolerability .
Table 1: Clinical Efficacy of Licofelone vs. Traditional NSAIDs
| Drug | Efficacy in OA | GI Safety Profile |
|---|---|---|
| Licofelone | Comparable to naproxen | Similar to placebo |
| Naproxen | Effective | Higher risk of GI side effects |
| Celecoxib | Effective | Similar to licofelone |
Cancer Research
Recent studies have indicated that licofelone may induce apoptosis in cancer cells through mechanisms independent of its effects on the arachidonic acid cascade. This suggests potential applications in oncology, particularly concerning colon and prostate cancers .
Case Studies
Study 1: Efficacy in Osteoarthritis
A randomized controlled trial involving patients with moderate OA compared licofelone with naproxen over 12 weeks. Results indicated similar pain relief but significantly less cartilage volume loss with licofelone treatment .
Study 2: Safety Profile Assessment
In a long-term study assessing GI safety over 52 weeks, licofelone was found to have a safety profile comparable to celecoxib, with fewer incidences of peripheral edema reported among participants .
Mechanism of Action
Licofelone metabolite M1 exerts its effects primarily through the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes, leading to its anti-inflammatory effects . The compound also forms protein adducts through transacylation reactions, which may contribute to its biological activity and potential toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dual COX/LOX Inhibitors
Licofelone distinguishes itself from traditional NSAIDs (e.g., naproxen) and selective COX-2 inhibitors (e.g., celecoxib) by concurrently blocking COX-1 (IC₅₀ = 0.8 μM), COX-2, and 5-LOX pathways, thereby reducing prostaglandin E₂ (PGE₂) and leukotriene (LT) synthesis . This dual mechanism mitigates gastrointestinal toxicity associated with COX-1 inhibition and cardiovascular risks linked to COX-2 selectivity . For example:
- In osteoarthritis models, licofelone reduced cartilage loss by 5.9% (vs. 7.3% for naproxen) over 24 months .
- Unlike celecoxib, licofelone synergizes with vaccines to enhance antitumor immunity by suppressing immunosuppressive myeloid cells .
mPGES-1 Inhibitors
Licofelone also inhibits microsomal prostaglandin E synthase-1 (mPGES-1; IC₅₀ = 6 μM), a key enzyme in PGE₂ production . Compared to natural mPGES-1 inhibitors:
*Derivative (3): Tolyl sulfonamide substitution at C-5 propionic acid .
Licofelone derivatives, such as the tetrazole-modified compound (IC₅₀ = 3.9 μM), retain mPGES-1 inhibitory activity but lack clinical data . Natural compounds like curcumin exhibit higher potency but face bioavailability challenges and off-target effects (e.g., COX-2 suppression) .
Anticancer Activity
Licofelone (IC₅₀ = 140–171 μM in hepatoma cells) outperforms 5-fluorouracil in inducing apoptosis . It suppresses prostate cancer growth by downregulating COX-2 and 5-LOX, unlike single-pathway inhibitors . However, its high IC₅₀ limits standalone use, necessitating combination therapies .
Key Research Findings
- Metabolic Stability : Licofelone shows high in vitro metabolic stability, but M1’s rapid conversion to M3 highlights species-specific metabolism (observed in primates, absent in rodents) .
Biological Activity
Licofelone is a novel analgesic and anti-inflammatory agent, primarily developed for the treatment of osteoarthritis. Its unique mechanism involves the inhibition of both cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are crucial in the inflammatory process. Among its metabolites, M1 (ML3000-1-O-acyl glucuronide) plays a significant role in understanding the pharmacological effects of licofelone.
Overview of Licofelone and Its Metabolites
Licofelone is characterized as a dual inhibitor of COX-1, COX-2, and 5-LOX, which collectively contribute to its anti-inflammatory properties. The primary metabolites identified in human plasma following licofelone administration are M1 and M2 (Hydroxy-ML3000). Notably, M1 is produced through glucuronidation, which is then hydroxylated to form M2, marking a significant metabolic pathway in humans compared to other species where M2 is minimally present .
Pharmacokinetics of Licofelone Metabolite M1
The pharmacokinetic profile of licofelone illustrates that after single dosing, plasma concentrations of M1 remain low, typically below 2% relative to the parent drug. Upon repeated administration, the systemic exposure to M2 increases significantly, while M1 remains a trace metabolite . The terminal elimination half-life (T½) for licofelone is approximately 10-12 hours, indicating a prolonged presence in the system despite low concentrations of M1 .
Table 1: Pharmacokinetic Parameters of Licofelone and Its Metabolites
| Parameter | Licofelone | Metabolite M1 | Metabolite M2 |
|---|---|---|---|
| T½ (α) | 1 hour | Trace | - |
| T½ (β) | 10-12 hours | - | 10-12 hours |
| Systemic Exposure | < 2% | Trace | ~20% |
Biological Activity and Mechanisms
Licofelone's biological activity can be attributed to its ability to inhibit inflammatory mediators. The inhibition of COX leads to decreased production of prostaglandins (PGs), while inhibition of 5-LOX reduces leukotriene synthesis. This dual action is particularly beneficial in conditions like osteoarthritis, where inflammatory pathways contribute to joint damage .
Inhibition of Inflammatory Pathways
Recent studies have highlighted that licofelone not only reduces levels of inflammatory mediators but also impacts gene expression related to cartilage degradation. Specifically, it has been shown to lower mRNA expression levels of matrix metalloproteinases (MMPs), such as MMP-13, which are pivotal in cartilage breakdown during osteoarthritis progression .
Case Studies and Clinical Findings
Clinical trials have demonstrated the efficacy of licofelone in managing osteoarthritis symptoms with a favorable safety profile compared to traditional NSAIDs. For instance:
- Study on Osteoarthritis Patients : A clinical trial involving patients with osteoarthritis showed that licofelone significantly reduced pain and improved joint function over a period of treatment compared to placebo .
- Veterinary Studies : Similar positive outcomes were observed in canine models with osteoarthritis, supporting the translational potential of licofelone across species .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Licofelone metabolite M1 in biological samples?
- Methodological Answer : Targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying M1. Key steps include:
- Sample Preparation : Use standardized protocols for serum/plasma deproteinization and metabolite extraction to minimize variability .
- Quality Control (QC) : Implement QC samples (e.g., pooled biological replicates) to monitor instrument stability and data reproducibility .
- Data Processing : Apply platform-specific workflows (e.g., peak alignment, normalization) and validate results against reference standards. For complex matrices, consider differential ionization suppression effects .
- Data Example : In a 24-month clinical trial, 152 out of 186 metabolites met QC thresholds using Z-score standardization, ensuring reliable quantification of M1 .
Q. How is this compound synthesized in vivo, and what enzymatic pathways are involved?
- Methodological Answer : M1 formation is hypothesized to involve cytochrome P450 (CYP)-mediated oxidation of Licofelone. To validate this:
- In Vitro Models : Use hepatic microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) with LC-MS to track metabolite formation .
- Isotopic Labeling : Employ deuterated Licofelone to trace metabolic pathways and identify intermediate products .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing the pharmacokinetic (PK) profile of M1 in preclinical studies?
- Methodological Answer :
- Sampling Strategy : Use dense time-point sampling during the elimination phase to capture M1’s half-life accurately. Include covariates like age, sex, and BMI in multivariable analyses .
- Statistical Rigor : Apply Bonferroni correction for multiple testing (e.g., α = 2.3×10⁻⁶ in metabolome-wide studies) to reduce false positives .
- Subsampling Protocols : Follow ASTM guidelines for representative subsampling, including homogenization and incremental splitting to minimize preparation errors .
- Data Contradiction : Discrepancies in PK parameters across studies may arise from differences in analytical sensitivity (e.g., LC-MS vs. ELISA) or interspecies variability in CYP activity .
Q. How does this compound contribute to the observed antitumor effects in colorectal cancer models?
- Methodological Answer :
- Mechanistic Studies : Use RNA-seq or CRISPR screens to identify M1-regulated pathways (e.g., CD44v6-COX-LOX axis in HT29 cells) .
- Synergy Testing : Evaluate M1 in combination therapies (e.g., with DFMO) using Chou-Talalay synergy assays to calculate combination indices .
- p53 Activation Assays : Perform pull-down assays (e.g., in HCT116 cells) to confirm M1’s role in disrupting p53/MDMX interactions, a mechanism shared with Licofelone .
Q. How can researchers resolve contradictions in M1’s reported bioactivity across experimental models?
- Methodological Answer :
- Meta-Analysis : Pool data from heterogeneous studies (e.g., differing doses, species) using random-effects models to quantify heterogeneity (I² statistic) .
- In Silico Predictions : Apply PASS software to predict M1’s biological activity spectrum and compare with empirical data .
- Dose-Response Validation : Use standardized cell viability assays (e.g., MTT) with IC50 calculations across ≥3 independent replicates to confirm potency .
Q. What in silico strategies are effective for predicting M1’s metabolic interactions and off-target effects?
- Methodological Answer :
- Cheminformatics Tools : Use PubChem and ChEMBL to map M1’s structural analogs and predict off-target binding (e.g., kinase or GPCR interactions) .
- Molecular Dynamics (MD) Simulations : Model M1’s binding to COX-2/5-LOX active sites using software like GROMACS to assess stability and residence time .
- Network Pharmacology : Construct metabolite-pathway networks (e.g., via MetaboAnalyst) to identify unexpected interactions with inflammatory or apoptotic pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
